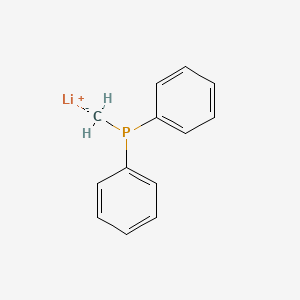

Lithium (diphenylphosphanyl)methanide

Description

Properties

CAS No. |

62263-69-8 |

|---|---|

Molecular Formula |

C13H12LiP |

Molecular Weight |

206.2 g/mol |

IUPAC Name |

lithium;methanidyl(diphenyl)phosphane |

InChI |

InChI=1S/C13H12P.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |

InChI Key |

KSCXQUISXBCBKV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]P(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium (diphenylphosphanyl)methanide can be synthesized through the lithiation of bis(diphenylphosphanyl)methane. This process typically involves the reaction of bis(diphenylphosphanyl)methane with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: Lithium (diphenylphosphanyl)methanide undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in a substrate molecule.

Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon or carbon-heteroatom bonds.

Complex Formation: It can form complexes with transition metals, where the diphenylphosphanyl groups act as ligands.

Common Reagents and Conditions: Common reagents used in reactions with this compound include electrophiles like alkyl halides, carbonyl compounds, and transition metal salts. The reactions are typically carried out in polar aprotic solvents such as THF or diethyl ether under an inert atmosphere .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or ketones, while reactions with alkyl halides can produce substituted phosphanyl derivatives .

Scientific Research Applications

Lithium (diphenylphosphanyl)methanide is a versatile compound with applications in various scientific research areas. This article aims to provide a detailed overview of its applications, drawing from diverse and verified sources.

Synthesis and Structure

Bis(diphenylphosphino)methane (DPPM) functionalized amidinate ligands can be synthesized and used for alkali metals . A two-step synthesis route can yield the bis(diphenylphosphino)methane (DPPM) functionalized amidinate ligand on a multigram scale . DPPM is reacted with n-BuLi, which leads to the deprotonation of the methylene moiety. Subsequently, bis(2,6‐diisopropylphenyl)carbodiimide is added to the reaction mixture to obtain the lithium salt of the DPPM‐functionalized amidinate [Li{DPPM−C(N‐Dipp)2}(thf)] (thf=tetrahydrofuran, Dipp=2,6‐diisopropylphenyl) ( 1 ) via a nucleophilic C−C coupling reaction .

Applications in Lithium-Ion Batteries

- Electrolyte Additives Lithium hexafluorophosphate (LiPF6) is commonly used in commercial secondary batteries because of its high solubility in polar aprotic solvents . Solutions of LiPF6 in carbonate blends such as ethylene carbonate, dimethyl carbonate, diethyl carbonate, and/or ethyl methyl carbonate, often with additives like fluoroethylene carbonate and vinylene carbonate, serve as electrolytes in lithium-ion batteries . The hexafluorophosphate anion is inert to strong reducing agents such as lithium metal and can passivate the positive aluminum current collector .

- Cathode Material Synthesis 1,4-bis(diphenylphosphanyl)tetrasulfide can be synthesized by electrochemical oxidation of diphenyl dithiophosphinic acid and utilized as a cathode material for rechargeable lithium batteries . Each 1,4-bis(diphenylphosphanyl)tetrasulfide molecule can take up to 6 Li+ and 6 e−, which offers a high theoretical specific capacity of 322.8 mAh g−1 . It shows a high initial discharge voltage at 2.9 V with cycling stability .

Applications in Organic Synthesis

- Ligand Design A bis(diphenylphosphino)methane functionalized amidine was synthesized and employed as a ligand for the whole alkali metal series .

- Carbene Complex Synthesis Methanides can be used in carbene complex synthesis . The high stability and synthesis of A can be explained by the strong anion-stabilizing ability of the P(V) moieties as well as the additional nitrogen donor side-arms, which efficiently coordinate lithium to form stable complexes .

Other Potential Applications

- Ether Applications Organic solvent alkyl ethers could be used as electrolytes . A mixture of diethylene glycol diethylether and non-flammable methyl-nonafluorobutyl ether could be employed as an electrolyte for lithium ion batteries . Compared with conventional electrolytes, these electrolytes give better rate, cycling, and low-temperature performances for graphite/LiFePO4 cells .

Mechanism of Action

The mechanism by which lithium (diphenylphosphanyl)methanide exerts its effects involves its ability to act as a strong nucleophile and form stable complexes with various electrophiles. The diphenylphosphanyl groups can coordinate to metal centers, facilitating the formation of metal-ligand complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Comparison with Similar Organolithium Phosphanyl Compounds

The following compounds are structurally and functionally analogous to lithium (diphenylphosphanyl)methanide, differing in ligand architecture and coordination chemistry:

Lithium 2-(Diphenylphosphanylamino)pyridine Complex

- Structure: Features a pyridine backbone with a diphenylphosphanyl-amino substituent. The lithium ion coordinates to both the pyridine nitrogen and the phosphorus atom, forming a chelated five-membered ring.

- Reactivity: Enhanced stability due to chelation, reducing aggregation tendencies. Demonstrates slower decomposition kinetics compared to non-chelated analogs.

- Applications : Effective in catalytic C–H activation but less nucleophilic than this compound due to electron withdrawal by the pyridine ring .

Lithium N,2-Bis(diphenylphosphanyl)benzeneamine Complex

- Structure : Contains two diphenylphosphanyl groups attached to a benzeneamine framework. The lithium center is coordinated by both phosphorus atoms and the amine nitrogen, resulting in a tridentate ligand system.

- Reactivity : Higher thermal stability (decomposition onset at ~150°C vs. ~90°C for this compound) due to increased electron density and steric protection.

- Applications : Preferred for stoichiometric deprotonation of weakly acidic substrates, where steric bulk prevents side reactions .

Lithium Diphenyldithiophosphinate Complexes

- Structure : Replaces the methanide carbon with a sulfur atom, forming a dithiophosphinate ligand (S$2$PPh$2^-$). The lithium ion binds to sulfur and phosphorus, creating a softer Lewis acid-base interaction.

- Reactivity : Lower nucleophilicity but superior redox stability. Effective in coordinating transition metals (e.g., uranium, neptunium) due to sulfur’s thiophilicity, unlike the harder phosphorus-centered reactivity of this compound .

Table 1: Comparative Properties of this compound and Analogues

| Compound | Coordination Mode | Decomposition Temp. (°C) | Key Reactivity |

|---|---|---|---|

| This compound | Monodentate (P-centric) | ~90 | High nucleophilicity, prone to aggregation |

| Li-2-(Diphenylphosphanylamino)pyridine | Bidentate (N,P) | ~120 | Chelation-stabilized, moderate nucleophilicity |

| Li-N,2-Bis(diphenylphosphanyl)benzeneamine | Tridentate (N,P,P) | ~150 | Sterically hindered, thermally stable |

| Li-diphenyldithiophosphinate | Bidentate (S,S) | >200 | Redox-stable, soft Lewis acid affinity |

Structural and Electronic Insights

- Aggregation States: this compound tends to form dimers or tetramers in solution, whereas chelated analogs (e.g., 2.1 and 2.2) exist as monomers due to reduced Lewis acidity .

- Electronic Effects : The diphenylphosphanyl group in this compound provides strong σ-donation, increasing electron density at the methanide carbon. In contrast, sulfur in dithiophosphinates introduces π-accepting ability, altering redox behavior .

- Reactivity Trends: Chelated complexes exhibit slower reaction kinetics but broader substrate compatibility, while non-chelated variants like this compound prioritize rapid, high-yield transformations .

Q & A

Q. What synthetic strategies are optimal for preparing lithium (diphenylphosphanyl)methanide with high purity?

The compound is typically synthesized via deprotonation of bis(diphenylphosphanyl)methane using strong lithium bases (e.g., LiHMDS or LiCH₂SiMe₃) in anhydrous ethereal solvents. Key parameters include strict exclusion of moisture/oxygen, low temperatures (−78°C to 0°C), and stoichiometric control to minimize side reactions. Post-synthesis, crystallization from toluene/hexane mixtures yields air-sensitive crystals suitable for X-ray diffraction (XRD) analysis .

Q. How can spectroscopic methods (NMR, XRD) resolve structural ambiguities in this compound complexes?

Multinuclear NMR (¹H, ³¹P, ⁷Li) is critical for characterizing solution-state structure and ligand dynamics. For example, ³¹P NMR reveals inequivalent phosphorus environments in asymmetric coordination modes. Solid-state XRD confirms the presence of Li–P bonding and aggregate formation (e.g., dimeric or tetrameric clusters), with bond lengths and angles providing insights into electronic delocalization .

Q. What are the common reactivity patterns of this compound in organometallic reactions?

The compound acts as a strong nucleophile, participating in transmetallation or ligand-transfer reactions. For example, it reacts with transition metal halides (e.g., Ru, Os) to form phosphine-bridged complexes. Reactivity is modulated by solvent polarity and the presence of Lewis bases (e.g., THF), which stabilize lithium coordination spheres and influence reaction pathways .

Advanced Research Questions

Q. How can DFT-based computational methods predict the stability and electronic properties of this compound derivatives?

Density functional theory (DFT) with generalized gradient approximation (GGA-PBE) or hybrid functionals (e.g., B3LYP) can model Li–P bonding and charge distribution. Key metrics include HOMO-LUMO gaps, Mulliken charges, and bond dissociation energies. Comparative studies using projector augmented-wave (PAW) methods improve accuracy in modeling solid-state aggregates .

Q. What ligand design principles enhance the catalytic efficacy of this compound in cross-coupling reactions?

Bidentate ligands (e.g., dppe, dppf) often reduce catalytic activity due to excessive steric bulk, whereas monodentate phosphines (e.g., PPh₃) improve turnover. Systematic screening of ligand steric/electronic parameters (Tolman cone angle, natural bond orbital analysis) optimizes metal-ligand cooperativity in Pd- or Ni-catalyzed systems .

Q. How can air sensitivity be mitigated during electrochemical studies of this compound?

Encapsulation in borane adducts (e.g., BH₃·THF) or ionic-liquid matrices stabilizes the compound against moisture. In situ FTIR and cyclic voltammetry under inert atmospheres (Ar glovebox) are recommended to probe redox behavior and interfacial stability in battery-relevant electrolytes .

Q. How should researchers address contradictions between experimental and computational data on Li–P bond dissociation energies?

Discrepancies often arise from approximations in exchange-correlation functionals (e.g., overestimation by GGA). Validation via high-level coupled-cluster (CCSD(T)) calculations or experimental calorimetry (e.g., solution-phase thermochemistry) reconciles theoretical predictions with empirical results .

Q. What high-throughput screening approaches identify derivatives with improved thermal stability?

Combinatorial libraries of substituted phosphanyl-methanides can be screened using automated DFT workflows (e.g., Materials Project infrastructure). Descriptors include decomposition activation energies (NEB calculations) and phonon dispersion stability metrics. Experimental validation via TGA-DSC under inert atmospheres confirms computational trends .

Q. What mechanistic insights explain decomposition pathways of this compound under oxidative conditions?

Oxidative degradation involves P–C bond cleavage or Li⁺ migration to electron-deficient sites. Time-resolved Raman spectroscopy and EPR detect radical intermediates, while AIMD simulations reveal solvent-dependent degradation kinetics. Stabilization strategies include adding redox-inactive co-ligands (e.g., carboranes) .

Q. How do synergistic effects between this compound and transition metals influence magnetic properties?

Magnetic susceptibility measurements and CASSCF calculations demonstrate that Li–M (M = Fe, Co) interactions induce spin-crossover behavior or single-molecule magnetism. Ligand field strength (estimated via angular overlap model) correlates with metal-centered magnetic anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.